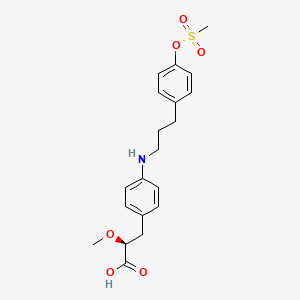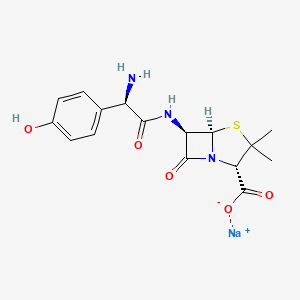
Amoxicillin sodium
Descripción general
Descripción
Amoxicillin Sodium is a widely prescribed antibacterial agent . It belongs to the aminopenicillin class of the penicillin family . The drug is used to treat bacterial infections such as middle ear infection, strep throat, pneumonia, skin infections, and urinary tract infections . It is taken by mouth, or less commonly by injection .
Synthesis Analysis
Amoxicillin Sodium is synthesized via a batch enzymatic process . The process involves kinetic parameter regression at different operating temperatures, followed by Arrhenius parameter estimation to allow for non-isothermal modelling of the reaction network .Molecular Structure Analysis
The molecular formula of Amoxicillin Sodium is C16H18N3NaO5S . It has a molar mass of 387.39 g/mol . The structure of Amoxicillin Sodium was confirmed by attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) .Chemical Reactions Analysis
Amoxicillin Sodium undergoes degradation when exposed to certain environmental conditions . The degradation is faster for Amoxicillin Sodium than for Amoxicillin Trihydrate . The degradation is linked to the lower hydrogen donor to hydrogen acceptor count ratio and polar surface of Amoxicillin Sodium .Physical And Chemical Properties Analysis
Amoxicillin Sodium is a white or almost white, very hygroscopic powder . It has a solubility of 68 mg/mL in DMSO .Aplicaciones Científicas De Investigación
3. Antibacterial Activity Against Methicillin-Resistant Staphylococcus aureus
- Results: The amoxicillin-loaded chitosan nanoparticles were found to be more effective than free amoxicillin against both methicillin-susceptible and methicillin-resistant forms of Staphylococcus aureus. The optimized chitosan nanoparticles with proper size and controlled release of β-lactam antibiotics may be a good candidate for treating antibiotic-resistant Staphylococcus aureus infections .
4. Silver Amoxicillin Complex Nanoparticles
- Methods of Application: The silver amoxicillin complex nanoparticles are synthesized by mixing a solution of amoxicillin and sodium cholate with an aqueous AgNO3 solution. The formation of silver amoxicillin nanoparticles is accompanied by a very rapid reaction .
- Results: The results of this application are not specified in the source .
5. Synergistic Antibacterial Effects with Gold Nanoparticles
- Application Summary: Amoxicillin Sodium is used in the preparation of compacted Au@16-mph-16/DNA-AMOX (NSi) nanosystems. These nanosystems are prepared from amoxicillin (AMOX) and precursor Au@16-mph-16 gold nanoparticles (Ni) using a Deoxyribonucleic acid (DNA) biopolymer as a glue .
- Methods of Application: The synthesized nanocarrier is tested on different bacterial strains of Escherichia coli, Staphylococcus aureus, and Streptococcus pneumoniae to evaluate its effectiveness as an antibiotic .
- Results: The Ni and NSi nanosystems obtained were characterized via transmission electron microscopy (TEM), zeta potential, and dynamic light scattering (DLS) techniques to measure their charge, aggregation state and hydrodynamic size, and to verify their presence inside the bacteria .
6. Stability Analysis of Oral Dose
- Application Summary: Amoxicillin Sodium is used in the stability analysis of low amoxicillin oral dosage form (5 mg) used in reintroduction drug test .
- Methods of Application: Amoxicillin sodium (AS) and amoxicillin trihydrate (ATH), corresponding to 5-mg amoxicillin, were compounded with microcrystalline cellulose (MCC) in oral hard capsules which were, then, submitted to four environmental conditions (25 °C / 60% or 80% relative humidity (RH); 40 °C / 75% RH; 60 °C / 5% RH) in climatic chambers for 45 and 84 days .
- Results: The characterization of amoxicillin-MCC mixture was assessed by attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR). The profiles of amoxicillin content (determined by stability indicating chromatographic method) as a function of storage time, temperature and RH were fitted to pre-defined kinetic models performed by accelerated predictive stability (APS) .
Safety And Hazards
Amoxicillin Sodium may cause respiratory and skin sensitization in individuals with penicillin allergies . It may also cause allergic skin reactions and breathing difficulties if inhaled . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective equipment when handling Amoxicillin Sodium .
Relevant Papers Several papers have been published on Amoxicillin Sodium, including studies on its stability , synthesis , and chemical reactions . These papers provide valuable insights into the properties and applications of Amoxicillin Sodium.
Propiedades
IUPAC Name |
sodium;(2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S.Na/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);/q;+1/p-1/t9-,10-,11+,14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDFCISJXIVBV-YWUHCJSESA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)C(=O)[O-])C.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26787-78-0 (Parent) | |
| Record name | Amoxicillin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034642778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Amoxicillin sodium | |
CAS RN |
34642-77-8 | |
| Record name | Amoxicillin sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034642778 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium [2S-[2α,5α,6β(S*)]]-6-[[amino(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMOXICILLIN SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/544Y3D6MYH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



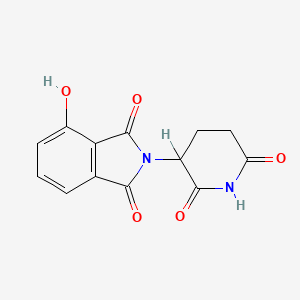
![(5Z)-5-[1-(hydroxyamino)ethylidene]pyrimidine-2,4-dione](/img/structure/B1663446.png)
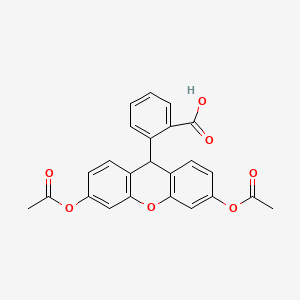
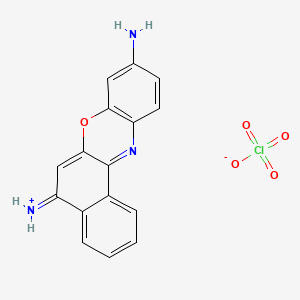
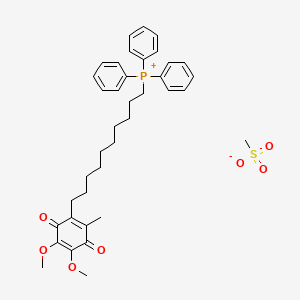

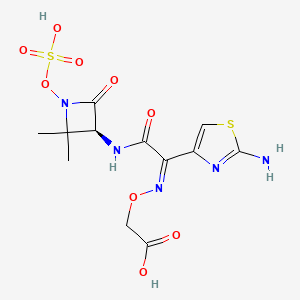
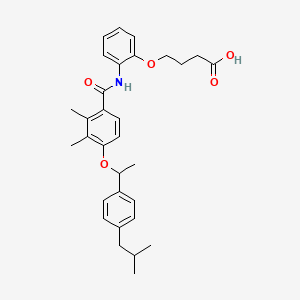

![3-[3-[2-(1,3-Benzodioxol-5-yloxy)ethyl-methylamino]propyl]-2-(3,5-ditert-butyl-4-hydroxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B1663458.png)


